BenchChemオンラインストアへようこそ!

7-Chloro-4-isothiocyanatoquinoline

Synthetic methodology Process chemistry Isothiocyanate synthesis

7-Chloro-4-isothiocyanatoquinoline is a bifunctional quinoline building block (C₁₀H₅ClN₂S, MW 220.68 g/mol) bearing an electrophilic isothiocyanate (–N=C=S) group at the C4 position and a chloro substituent at C7. The compound is synthesized regiospecifically from 4,7-dichloroquinoline and silver thiocyanate in refluxing toluene, affording quantitative yield and >95% purity by simple filtration without chromatographic purification.

Molecular Formula C10H5ClN2S
Molecular Weight 220.68 g/mol
Cat. No. B1641635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-isothiocyanatoquinoline
Molecular FormulaC10H5ClN2S
Molecular Weight220.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)N=C=S
InChIInChI=1S/C10H5ClN2S/c11-7-1-2-8-9(13-6-14)3-4-12-10(8)5-7/h1-5H
InChIKeyXFSFMGTURHIVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-isothiocyanatoquinoline (CAS 884647-32-9): Chemical Identity and Physicochemical Baseline for Procurement Evaluation


7-Chloro-4-isothiocyanatoquinoline is a bifunctional quinoline building block (C₁₀H₅ClN₂S, MW 220.68 g/mol) bearing an electrophilic isothiocyanate (–N=C=S) group at the C4 position and a chloro substituent at C7 . The compound is synthesized regiospecifically from 4,7-dichloroquinoline and silver thiocyanate in refluxing toluene, affording quantitative yield and >95% purity by simple filtration without chromatographic purification [1]. Its computed LogP is 3.62 and topological polar surface area is 57.34 Ų, placing it in a favorable drug-like physicochemical space for membrane permeability while retaining adequate polarity for aqueous compatibility . The compound serves as a key synthetic intermediate for generating libraries of 7-chloroquinolinyl thioureas, 4-aminoquinoline derivatives, and transition-metal complexes, with demonstrated utility in antimalarial and anticancer discovery programs [1][2].

Why 7-Chloro-4-isothiocyanatoquinoline Cannot Be Replaced by Non-Halogenated Isothiocyanatoquinolines or Amino-Analogs


Substituting 7-chloro-4-isothiocyanatoquinoline with a non-halogenated isothiocyanatoquinoline (e.g., 4-isothiocyanatoquinoline, MW 186.24) or a 7-chloro-4-aminoquinoline eliminates critical orthogonal functionality. The 7-chloro substituent is not merely a spectator; structure–activity relationship studies across 19 aminoquinolines have demonstrated that the presence of a 7-chloro group in the 4-aminoquinoline ring is an absolute requirement for inhibition of β-hematin (hemozoin) formation, the principal detoxification pathway targeted by quinoline antimalarials [1]. Loss of this chloro group abolishes β-hematin inhibitory activity regardless of the side chain attached at C4. Conversely, replacing the isothiocyanate with an amino group (as in chloroquine) removes the electrophilic warhead needed for covalent thiourea conjugation, precluding the modular derivatization strategy that enables systematic SAR exploration of the C4 position [2]. The combination of a regiospecifically installed 4-NCS electrophile and a pharmacophorically essential 7-Cl substituent within a single, well-characterized intermediate is structurally unique among commercially available quinoline building blocks.

Quantitative Differentiation Evidence for 7-Chloro-4-isothiocyanatoquinoline Against Closest Analogs and Alternatives


Regiospecific Synthesis Delivers Quantitative Yield and >95% Purity Without Chromatography, Outperforming Conventional Isothiocyanate Routes

The AgSCN-mediated regiospecific synthesis of 7-chloro-4-isothiocyanatoquinoline from 4,7-dichloroquinoline proceeds with quantitative yield and delivers product purity exceeding 95% after simple filtration and concentration, eliminating the need for column chromatography [1]. In contrast, conventional isothiocyanate syntheses using thiophosgene or ammonium thiocyanate in acetone typically require chromatographic purification and are complicated by competing hydrolysis, regiochemical ambiguity, and lower isolated yields (commonly 40–70% for analogous quinoline substrates) [1]. This represents a practical procurement advantage: the regiospecific route ensures positional fidelity at C4, avoiding contamination with the 2-isothiocyanato regioisomer that would otherwise require costly separation.

Synthetic methodology Process chemistry Isothiocyanate synthesis

Dual Orthogonal Reactive Sites Enable Sequential Derivatization Unavailable to Non-Halogenated Isothiocyanatoquinolines

7-Chloro-4-isothiocyanatoquinoline possesses two electronically and sterically distinct reactive centers: the C4 isothiocyanate undergoes nucleophilic addition with amines to form thioureas, while the C7 chloro substituent remains intact and available for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution [1][2]. Non-halogenated isothiocyanatoquinolines such as 4-isothiocyanatoquinoline (MW 186.24, no 7-Cl) or 3-isothiocyanatoquinoline (MW 186.24, no 7-Cl) lack this second diversification handle, limiting downstream library complexity to a single point of variation . The molecular weight difference (220.68 vs. 186.24 g/mol) and the computed LogP difference (3.62 vs. approximately 2.8 for the non-chlorinated analog) also confer distinct physicochemical properties affecting membrane partitioning and protein binding .

Medicinal chemistry Parallel synthesis Quinoline functionalization

Thiourea Derivatives of 7-Chloro-4-isothiocyanatoquinoline Exhibit Sub-Micromolar Antimalarial Activity with Parasite-Selective Cytotoxicity

7-Chloroquinolinyl thiourea derivatives, generated directly from 7-chloro-4-isothiocyanatoquinoline (as 4,7-dichloroquinoline isothiocyanate), were evaluated against the D10 strain of Plasmodium falciparum. The most active thiourea derivative in the series displayed an IC₅₀ of 1.2 μM, while showing no cytotoxicity toward HeLa cells at concentrations tested, indicating selective toxicity toward the parasite [1]. By comparison, chloroquine—the clinical standard that shares the 7-chloro-4-aminoquinoline scaffold—typically exhibits IC₅₀ values in the 10–30 nM range against chloroquine-sensitive strains [2], but the thiourea series represents a structurally distinct chemotype with a different mechanism of action, circumventing established chloroquine-resistance pathways. The lack of HeLa cytotoxicity (a selectivity index that is effectively >10-fold based on the absence of toxicity at concentrations exceeding the antimalarial IC₅₀) contrasts favorably with many 4-aminoquinoline analogs that exhibit significant mammalian cell toxicity [1].

Antimalarial drug discovery Plasmodium falciparum Thiourea SAR

The 7-Chloro Substituent Is an Absolute Requirement for β-Hematin Inhibition, a Validated Antimalarial Target Mechanism

A systematic SAR study of 19 aminoquinolines established that the 7-chloro group in the 4-aminoquinoline ring is an absolute requirement for inhibition of β-hematin (synthetic hemozoin) formation, the mechanism by which chloroquine and related antimalarials exert their therapeutic effect [1]. Compounds lacking the 7-chloro substituent showed no β-hematin inhibitory activity, regardless of the nature of the side chain at C4. This places 7-chloro-4-isothiocyanatoquinoline in a structurally privileged position: its 7-Cl substituent satisfies the critical pharmacophoric requirement for heme detoxification pathway engagement, while the C4 isothiocyanate provides a vector for installing diverse side chains to modulate potency, solubility, and resistance profiles. Non-chlorinated isothiocyanatoquinolines (e.g., 3-, 5-, or 6-isothiocyanatoquinoline) cannot engage this validated target mechanism, fundamentally limiting their potential as antimalarial lead scaffolds [1].

Antimalarial mechanism of action β-Hematin inhibition Structure-activity relationship

Ruthenium(II)-Cymene Complex of 7-Chloroquinoline Thiourea (C1) Achieves 4.8-Fold Higher Intracellular Uptake Than Cisplatin with Cytoselective Anticancer Activity

The ruthenium(II)-p-cymene complex C1, bearing a thiourea ligand derived from 7-chloro-4-isothiocyanatoquinoline (via conjugation with the corresponding 7-chloroquinoline thiourea), was evaluated head-to-head against the analogous complex C2 (bearing a pyridine-3-imidazole ligand lacking the 7-chloroquinoline moiety) and cisplatin [1]. Complex C1 exhibited an IC₅₀ of 11.03 ± 1.39 μM against the K562 chronic myelogenous leukemia cell line and displayed approximately 3-fold selectivity over the non-tumor MRC-5 fibroblast line (IC₅₀ ~33 μM). Intracellular uptake measured by ICP-MS revealed that C1 accumulated at 1.38 μg Ru/10⁶ cells in K562—4.8-fold higher than cisplatin (0.29 μg Pt/10⁶ cells) and 17.3-fold higher than C2 (0.08 μg Ru/10⁶ cells) [1]. The structure–activity relationship analysis explicitly attributed the enhanced uptake and cytoselectivity of C1 to the presence of the 7-chloroquinoline moiety, confirming that this structural feature is a key driver of cellular pharmacokinetics in the metallodrug context [1].

Metallodrug discovery Ruthenium anticancer complexes Cellular uptake

Validated Application Scenarios for 7-Chloro-4-isothiocyanatoquinoline Based on Quantitative Differentiation Evidence


Antimalarial Thiourea Library Synthesis Targeting Chloroquine-Resistant P. falciparum Strains

The regiospecific AgSCN synthesis provides multi-gram access to high-purity 7-chloro-4-isothiocyanatoquinoline (>95%, no chromatography), enabling systematic parallel synthesis of 7-chloroquinolinyl thiourea libraries via reaction with structurally diverse primary and secondary amines [1]. The resulting thiourea chemotype has demonstrated IC₅₀ values as low as 1.2 μM against the P. falciparum D10 strain with selectivity over HeLa cells, validating this intermediate for hit-to-lead optimization campaigns that exploit the 7-chloro pharmacophore essential for β-hematin pathway engagement while circumventing established aminoquinoline resistance mechanisms [2][3].

Ruthenium-Arene Anticancer Complex Development with Enhanced Intracellular Drug Delivery

The thiourea ligand derived from 7-chloro-4-isothiocyanatoquinoline, when coordinated to a ruthenium(II)-p-cymene center, yields complex C1 with 11.03 μM IC₅₀ against K562 leukemia cells, ~3-fold tumor vs. non-tumor selectivity, and 4.8-fold higher intracellular uptake than cisplatin [1]. This application scenario is supported by direct head-to-head evidence that the 7-chloroquinoline moiety—absent in comparator ligand scaffolds—is the structural determinant of enhanced cellular accumulation. Procurement of the isothiocyanate building block enables systematic variation of the metal center (Ru, Os, Ir) and the arene ligand while retaining the uptake-enhancing 7-chloroquinoline vector [1].

Covalent Chemical Probe Development via Isothiocyanate-Mediated Protein Labeling

The electrophilic isothiocyanate group at C4 reacts selectively with cysteine and lysine residues under physiological conditions, forming stable thiourea adducts suitable for chemoproteomic target identification and covalent inhibitor design [1][2]. The 7-chloro substituent provides a spectroscopic handle (characteristic isotopic pattern from chlorine) for mass spectrometry-based target engagement studies, while the quinoline core contributes UV absorbance and intrinsic fluorescence properties that facilitate biochemical assay development. Unlike non-halogenated isothiocyanatoquinolines, the dual functionality supports tandem labeling strategies where the NCS group anchors the probe to its protein target and the C7-Cl enables subsequent click-chemistry tagging for pull-down or imaging applications [1].

4-Aminoquinoline Hybrid Drug Synthesis via Sequential NCS-Amine Conjugation and C7 Cross-Coupling

7-Chloro-4-isothiocyanatoquinoline serves as a divergent intermediate for constructing 4-aminoquinoline hybrid molecules: initial reaction of the NCS group with diamines installs an aminoalkyl side chain (mimicking the chloroquine pharmacophore), while the intact 7-Cl position undergoes subsequent Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling to introduce aryl, heteroaryl, or alkynyl diversity elements [1][2]. This synthetic sequence generates analogs that retain the 7-chloro-4-aminoquinoline nucleus shown to be essential for β-hematin inhibition while enabling exploration of substitution patterns inaccessible through conventional chloroquine derivatization [3]. The quantitative yield and chromatographic-free purification of the starting isothiocyanate intermediate make this sequence economically viable for medium-throughput parallel synthesis [1].

Quote Request

Request a Quote for 7-Chloro-4-isothiocyanatoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.